1-[6-(4,5-Dimethylimidazol-1-yl)pyridin-3-yl]ethanone

Lipophilicity ADME Regioisomerism

This 3‑pyridyl imidazole ethanone is a regioisomerically distinct heterocyclic building block (MW 215.25, XLogP3 1.4, no H‑bond donors) purposefully differentiated from common 2‑ and 4‑pyridyl analogs. Its unique 3‑pyridyl attachment shifts acetyl orientation, altering CYP450 binding and lipophilicity vs. 2‑pyridyl (XLogP3 1.8) and 4‑pyridyl (e.g., ML‑3375) series. Use it as a novel fragment for p38α inhibitor programs, CYP450 isoform selectivity profiling, and scaffold‑hopping in anti‑inflammatory medicinal chemistry. Regioselective synthesis route facilitates further derivatization.

Molecular Formula C12H13N3O
Molecular Weight 215.256
CAS No. 1545165-11-4
Cat. No. B2379891
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[6-(4,5-Dimethylimidazol-1-yl)pyridin-3-yl]ethanone
CAS1545165-11-4
Molecular FormulaC12H13N3O
Molecular Weight215.256
Structural Identifiers
SMILESCC1=C(N(C=N1)C2=NC=C(C=C2)C(=O)C)C
InChIInChI=1S/C12H13N3O/c1-8-9(2)15(7-14-8)12-5-4-11(6-13-12)10(3)16/h4-7H,1-3H3
InChIKeyOZRWAHLDXCWZHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[6-(4,5-Dimethylimidazol-1-yl)pyridin-3-yl]ethanone (CAS 1545165-11-4): A Regioisomerically Defined Pyridinyl Imidazole Ethanone Building Block


1-[6-(4,5-Dimethylimidazol-1-yl)pyridin-3-yl]ethanone is a heterocyclic small molecule belonging to the pyridinyl imidazole class, characterized by a 3‑pyridyl ethanone core linked to a 4,5‑dimethylimidazole moiety [1]. With a molecular weight of 215.25 g·mol⁻¹ and no hydrogen‑bond donors, it possesses physicochemical properties conducive to fragment‑based drug discovery and scaffold hopping [1]. Its precise regioisomeric identity distinguishes it from more extensively studied 2‑pyridyl and 4‑pyridyl analogues, offering unexplored chemical space for medicinal chemistry programs targeting kinases and inflammatory pathways [2].

Why Generic Pyridinyl Imidazole Ethanones Cannot Replace 1-[6-(4,5-Dimethylimidazol-1-yl)pyridin-3-yl]ethanone in Structure–Activity Studies


Even minor positional isomerism in the pyridinyl imidazole series yields significant differences in lipophilicity, electronic distribution, and hydrogen‑bonding topology [1]. The target compound’s 3‑pyridyl attachment places the acetyl group in a distinct orientation relative to the imidazole ring compared with the 2‑pyridyl regioisomer (XLogP3 1.4 vs. 1.8) [1][2], which can drastically alter binding modes to biological targets and CYP450 enzymes as demonstrated in the 4‑pyridyl series [3]. Consequently, substituting a generic pyridinyl imidazole ethanone without controlling for regioisomerism risks undermining SAR reproducibility and lead optimization outcomes.

Quantitative Differentiation Evidence for 1-[6-(4,5-Dimethylimidazol-1-yl)pyridin-3-yl]ethanone vs. Closest Analogues


Computed Lipophilicity (XLogP3): Target Compound vs. 2‑Pyridyl Regioisomer

The target compound exhibits a computed XLogP3 of 1.4, compared with 1.8 for the 2‑pyridyl regioisomer (CAS 2020733‑61‑1), yielding a –0.4 log‑unit difference [1][2]. This reduction in lipophilicity, although modest, can significantly attenuate passive membrane diffusion and lower the propensity for binding to lipophilic CYP450 isoforms [3].

Lipophilicity ADME Regioisomerism

p38α MAP Kinase Inhibitory Activity: Inferring Regioisomeric Impact from 4‑Pyridyl Analogues

While direct p38α IC₅₀ data for the target compound are not publicly available, the prototypical 4‑pyridyl imidazole inhibitor ML‑3375 (lead compound in the J. Med. Chem. series) demonstrates an IC₅₀ of 0.63 µM [1]. Systematic SAR studies in that series reveal that the position of the pyridine nitrogen and the nature of the imidazole N‑1 substituent profoundly modulate both p38 potency and CYP450 interaction [1]. The target compound, with its unique 3‑pyridyl linkage and 4,5‑dimethylimidazole head, occupies a region of chemical space not covered by the reported 4‑pyridyl inhibitors, raising the possibility of a distinct selectivity profile.

Kinase Inhibition p38 MAPK SAR

Cytochrome P450 Interaction Liability: Class‑Level Comparison with Optimized 4‑Pyridyl Analogues

The J. Med. Chem. study identified compound 14c, a 4‑pyridyl imidazole, with minimal CYP450 inhibition: CYP1A2 0%, CYP2C9 2.6%, and CYP2C19 7.6% at 10 µM [1]. This favorable profile was achieved through introduction of a tetramethylpiperidine substituent at the imidazole 1‑position [1]. The target compound, lacking this substituent and bearing a 3‑pyridyl orientation, is predicted to exhibit a different CYP450 interaction pattern. Its lower computed lipophilicity (XLogP3 1.4 vs. ~2.5 for 14c) further supports the hypothesis of reduced CYP450 binding potential.

CYP450 Inhibition Drug–Drug Interaction Hepatotoxicity

Best-Fit Application Scenarios for 1-[6-(4,5-Dimethylimidazol-1-yl)pyridin-3-yl]ethanone Based on Quantitative Evidence


p38 MAP Kinase Inhibitor Fragment‑Based Lead Discovery

The target compound’s distinct 3‑pyridyl regioisomerism and lower XLogP3 (1.4) make it a novel starting fragment for p38α inhibitor programs. While potency data are absent, its structural divergence from the established 4‑pyridyl series (e.g., ML‑3375 IC₅₀ 0.63 µM) offers a fresh pharmacophore for structure‑guided optimization [REFS-1 from Evidence_Item 2]. Screening in p38α kinase assays and subsequent CYP450 profiling will quickly reveal whether it delivers the anticipated selectivity advantage.

CYP450 Interaction Profiling in Pyridinyl Imidazole Series

The compound can serve as a tool to systematically probe how pyridine nitrogen position (2‑, 3‑, 4‑) influences CYP450 isoform inhibition. Its lower lipophilicity (XLogP3 1.4 vs. 1.8 for the 2‑pyridyl isomer) suggests reduced CYP2C9/2C19 binding, while comparison with the well‑characterized 4‑pyridyl compound 14c (CYP1A2 0%, CYP2C9 2.6%, CYP2C19 7.6% at 10 µM) will clarify the contribution of the imidazole substituent [REFS-1 from Evidence_Item 2, REFS-1 from Evidence_Item 3].

Scaffold Hopping for Anti‑Inflammatory Drug Discovery

Given the established link between p38 MAP kinase and pro‑inflammatory cytokine production, the target compound provides an underexplored chemotype for designing next‑generation anticytokine agents. Its favorable computed ADME properties (MW 215.25, no hydrogen‑bond donors) support rapid synthetic derivatization and property‑based optimization cycles [REFS-1 from Evidence_Item 1].

Regioselective Synthesis Methodology Development

The compound’s preparation via nucleophilic substitution of 1-(6-chloro-pyridin-3-yl)ethanone with 4,5‑dimethylimidazole exemplifies a regioselective approach that can be extended to other heterocyclic nucleophiles. Researchers in synthetic methodology can leverage this scaffold to investigate electronic and steric influences on substitution regiochemistry at the pyridine C‑6 position.

Quote Request

Request a Quote for 1-[6-(4,5-Dimethylimidazol-1-yl)pyridin-3-yl]ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.